molecular formula C25H24N2O3 B11453931 3-butoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3-butoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B11453931
M. Wt: 400.5 g/mol
InChI Key: WVHYBKOABCUBBT-UHFFFAOYSA-N
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Description

3-butoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP) in a solvent such as dimethyl sulfoxide (DMSO) or methyl cyanide. The reaction is often carried out under argon atmosphere with blue LED light irradiation .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves the use of advanced catalytic systems. These may include nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: TBHP in DMSO or methyl cyanide.

    Reduction: NaBH₄ in ethanol or methanol.

    Substitution: Various nucleophiles in the presence of a base such as K₂CO₃.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxazole derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-butoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-butoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives are known to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi. The compound may also exert anticancer effects by interfering with cellular processes such as DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
  • 3-butoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Uniqueness

3-butoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific structural features and the presence of the butoxy group, which may influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

3-butoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C25H24N2O3/c1-3-4-13-29-21-10-6-7-18(16-21)24(28)26-20-9-5-8-19(15-20)25-27-22-12-11-17(2)14-23(22)30-25/h5-12,14-16H,3-4,13H2,1-2H3,(H,26,28)

InChI Key

WVHYBKOABCUBBT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C

Origin of Product

United States

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